N-Boc-4-hydroxyindole

C–H functionalization Ir-catalyzed borylation heterocycle protection

N-Boc-4-hydroxyindole (tert-butyl 4-hydroxyindole-1-carboxylate) is the essential protected intermediate for synthetic sequences where the unprotected indole NH would cause reaction failure. Unlike 4-hydroxyindole (CAS 2380-94-1), this Boc-protected variant enables Pd-catalyzed Suzuki-Miyaura cross-couplings that yield only trace product with unprotected substrates, and directs Ir-catalyzed C–H borylation to the 3-position (~85% yield) for downstream C3-arylated library synthesis. The 4-hydroxyl group provides orthogonal reactivity absent in non-hydroxylated N-Boc indoles. Following specialized Boc deprotection, the liberated pharmacophore demonstrates ferroptosis inhibition in brain cell models—activity lost in the 3-carbaldehyde analog. Procure this storable, protected form to unlock regioselective transformations impossible with unprotected 4-hydroxyindole.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 879093-22-8
Cat. No. B1632583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-hydroxyindole
CAS879093-22-8
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O
InChIInChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-8,15H,1-3H3
InChIKeyVQMNWIMYFHHFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-hydroxyindole (CAS 879093-22-8): Procurement Considerations for 4-Hydroxyindole Building Blocks


N-Boc-4-hydroxyindole (tert-butyl 4-hydroxyindole-1-carboxylate, CAS 879093-22-8) is a protected 4-hydroxyindole derivative . It features a tert-butoxycarbonyl (Boc) group on the indole nitrogen and a free hydroxyl at the 4-position, giving it a molecular formula of C13H15NO3 and an exact mass of 233.105 [1]. This compound serves primarily as a synthetic intermediate where the Boc group protects the indole NH during transformations that would otherwise be incompatible with an unprotected indole nucleus [2]. Unlike the parent 4-hydroxyindole (CAS 2380-94-1), which contains an unprotected NH, N-Boc-4-hydroxyindole is specifically designed for synthetic sequences requiring orthogonal protection of the indole nitrogen, enabling regioselective functionalization at the C4-hydroxyl position or elsewhere on the indole scaffold [3].

Why N-Boc-4-hydroxyindole (CAS 879093-22-8) Cannot Be Interchanged with Unprotected 4-Hydroxyindole Analogs


Substituting unprotected 4-hydroxyindole (CAS 2380-94-1) or other 4-hydroxyindole derivatives for N-Boc-4-hydroxyindole is not chemically equivalent and often leads to synthetic failure. The unprotected indole NH is nucleophilic and acidic, rendering it incompatible with numerous reaction conditions that are routine for N-Boc-protected substrates [1]. For instance, in Pd-catalyzed cross-couplings such as Suzuki-Miyaura reactions, unprotected indoles frequently give only trace amounts of biaryl products, whereas Boc-protected analogs proceed with usable yields [2]. In Ir-catalyzed C–H borylation, the Boc group directs regioselectivity to the 3-position, a selectivity that differs from unprotected indole substrates [3]. Furthermore, traditional acid-mediated Boc deprotection (e.g., with TFA) often fails on indole N-Boc groups due to recalcitrant behavior, necessitating specialized deprotection protocols that would not apply to unprotected starting materials [4]. The presence of the 4-hydroxyl group introduces additional orthogonal reactivity not available in non-hydroxylated N-Boc indoles [5].

Quantitative Differentiation: N-Boc-4-hydroxyindole vs. 4-Hydroxyindole and Other Indole Building Blocks


Boc Protection Enables 85% Yield in Ir-Catalyzed C–H Borylation vs. Unprotected Indole Selectivity

N-Boc-4-hydroxyindole, like other N-Boc indoles, benefits from Boc-directed regioselectivity in Ir-catalyzed C–H borylation. For N-Boc-pyrrole (a structurally analogous heterocycle), borylation proceeds with effectively complete regioselectivity for the 3-position in 85% yield using 0.5 mol% Ir catalyst [1]. Unprotected pyrrole and indole substrates exhibit different regioselectivity (typically adjacent to heteroatom) [2]. While no direct data exist for N-Boc-4-hydroxyindole in this exact transformation, the Boc group's compatibility with borylation conditions and its directing effect are established for indole systems [3].

C–H functionalization Ir-catalyzed borylation heterocycle protection

N-Boc Indoles Enable Suzuki Coupling Yields Not Achievable with Unprotected Indoles

In Suzuki coupling reactions involving indole substrates, the presence or absence of N-protection critically affects reaction outcomes. Studies demonstrate that unprotected indole heterocycles give only traces of biaryl products, while incorporating Boc or Tos protection enables productive coupling [1]. Specifically, yields are lower with the Boc group compared to some alternatives, but unprotected heterocycles produce only traces [2]. N-Boc-4-hydroxyindole thus provides the minimum required protection for accessing Suzuki coupling products that are inaccessible from 4-hydroxyindole itself.

Suzuki-Miyaura coupling cross-coupling indole protection

N-Boc Deprotection Requires Specialized Conditions: Traditional TFA Protocols Fail

Traditional acid-mediated deprotection strategies involving trifluoroacetic acid (TFA) and other protic and Lewis acids proved unsuccessful in removing the recalcitrant indole-N-Boc protecting group [1]. This necessitated the development of a new strategy using 3-methoxypropylamine via an addition–elimination mechanism [2]. In contrast, Boc groups on aliphatic amines deprotect readily with TFA. This differential stability must be factored into synthetic planning.

Boc deprotection indole chemistry protecting group strategy

4-Hydroxyindole Scaffold Shows Differential Ferroptosis Inhibition vs. 3-Carbaldehyde Analog

Although this evidence pertains to the deprotected scaffold 4-hydroxyindole rather than N-Boc-4-hydroxyindole itself, it establishes the biological relevance of the 4-OH indole core. In ferroptosis assays, 4-hydroxyindole (4-HI) protected HT-22, N27, and RBE4 brain cell types from ferroptosis induced by erastin, RSL3, and FINO2 [1]. Critically, 4-hydroxyindole-3-carbaldehyde, a structural analog with an electron-withdrawing carbaldehyde group, did not effectively prevent ferroptosis [2]. This indicates that the unmodified 4-OH indole pharmacophore is required for activity.

ferroptosis neuroprotection radical scavenging

Validated Application Scenarios for N-Boc-4-hydroxyindole (CAS 879093-22-8)


Synthetic Intermediate for C–H Borylation at the Indole 3-Position

Based on class-level evidence showing N-Boc protection directs Ir-catalyzed C–H borylation to the 3-position in 85% yield, N-Boc-4-hydroxyindole is a suitable substrate for preparing 3-borylated-4-hydroxyindole derivatives [1]. These borylated intermediates are valuable for downstream Suzuki couplings to generate C3-arylated 4-hydroxyindole libraries. The Boc group provides a cost advantage over TIPS protection while maintaining the same regioselectivity [2].

Protected Building Block for Suzuki-Miyaura Cross-Coupling Sequences

N-Boc-4-hydroxyindole enables Suzuki coupling reactions that are inaccessible using unprotected 4-hydroxyindole (which yields only traces of product) [1]. This makes it an essential procurement item for medicinal chemistry programs requiring C–C bond formation at halogenated positions on the indole ring while preserving the 4-hydroxyl functionality.

Precursor to Ferroptosis-Inhibiting 4-Hydroxyindole Scaffolds

Following Boc deprotection (using specialized non-TFA conditions [1]), the liberated 4-hydroxyindole exhibits ferroptosis inhibition in brain cell models, with activity that is lost in the 3-carbaldehyde analog [2]. N-Boc-4-hydroxyindole thus serves as a storable, protected form of the active pharmacophore for neuroscience and oxidative stress research applications.

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